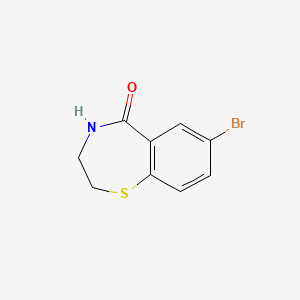

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one (7-Br-DHT) is a heterocyclic compound that is widely used in scientific research, particularly in the field of biochemistry and physiology. 7-Br-DHT is a synthetic compound that has been extensively studied for its various biological activities and its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Derivatives

The synthesis of various derivatives of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one has been explored. For instance, the condensation with aromatic aldehydes produces 5-aryl-3-arylidene-and 5-aryl-7-bromo-3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, which shows affinity toward central nervous system and peripheral benzodiazepine receptors (Pavlovsky et al., 2007).

Crystal and Molecular Structures

Studies have focused on understanding the crystal and molecular structures of these compounds. For example, X-ray crystallography has been used to determine the structures of specific derivatives, highlighting changes in molecular form due to proton migration (Kravtsov et al., 2012).

Chemical Behavior and Pharmacological Properties

Behavior upon Coordination with Metals

Research has investigated the chemical behavior of this compound upon coordination with metals like Copper(II). This includes studying the conformation of the benzodiazepine ring and the formation of molecular chains in the crystal (Višnjevac et al., 2003).

Pharmacological Effects

Derivatives of this compound have been studied for their anxiolytic, anticonvulsant, analgesic, and other effects, mostly related to their ability to bind to benzodiazepine receptors (Andronati et al., 2002).

Bioavailability and Metabolic Studies

Determination in Biological Samples

Techniques have been developed for determining the presence of derivatives of this compound in biological samples, such as blood, through methods like gas-liquid chromatography (de Silva & Kaplan, 1966).

Microbiological Synthesis

The compound has also been synthesized using microbiological methods, such as using immobilized actinomycetes, showcasing a different approach to its production (Davidenko & Zabolotskaya, 1981).

Properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZHXMJHEVEOBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Br)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856589 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-02-6 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)